molecular formula C13H22N4O2 B2364619 Tert-butyl N-[[2-(azidomethyl)spiro[2.3]hexan-2-yl]methyl]carbamate CAS No. 2228775-78-6

Tert-butyl N-[[2-(azidomethyl)spiro[2.3]hexan-2-yl]methyl]carbamate

Cat. No. B2364619
CAS RN: 2228775-78-6
M. Wt: 266.345
InChI Key: NZFYGKWPAIJWEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the spiro[2.3]hexane group, which is a type of cycloalkane that has two rings sharing one atom . The azide group (-N3) is a functional group that consists of three nitrogen atoms, and the tert-butyl carbamate group is a carbamate ester derived from tert-butyl alcohol .


Chemical Reactions Analysis

The azide group is known for its reactivity and can participate in various reactions such as the Staudinger reaction or Click Chemistry . The carbamate group could potentially undergo hydrolysis to form an amine and a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with a tert-butyl group are often lipophilic, while the presence of the azide group could make the compound more reactive .

Scientific Research Applications

1. Insecticide Synthesis

Tert-butyl N-[[2-(azidomethyl)spiro[2.3]hexan-2-yl]methyl]carbamate has been used in the synthesis of spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid. These compounds were synthesized through a cocyclization process, proving the versatility of this chemical in creating potent insecticides (Brackmann et al., 2005).

2. Intermediate in Biologically Active Compounds

It also serves as an important intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291), highlighting its potential in pharmaceutical applications (Zhao et al., 2017).

3. Crystal Structure Analysis

The compound has been part of studies analyzing crystal structures to understand molecular interactions, specifically looking into hydrogen and halogen bonds involving the carbonyl group. This analysis is crucial in materials science and designing compounds with specific properties (Baillargeon et al., 2017).

properties

IUPAC Name

tert-butyl N-[[2-(azidomethyl)spiro[2.3]hexan-2-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-11(2,3)19-10(18)15-8-13(9-16-17-14)7-12(13)5-4-6-12/h4-9H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFYGKWPAIJWEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC12CCC2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[[2-(azidomethyl)spiro[2.3]hexan-2-yl]methyl]carbamate

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